![molecular formula C18H15FIN3O4 B1397987 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 871700-24-2](/img/structure/B1397987.png)

3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione

Overview

Description

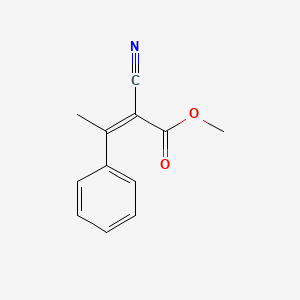

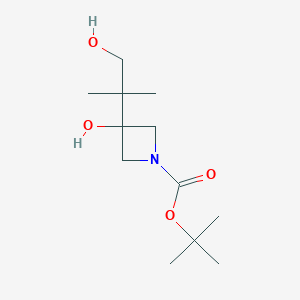

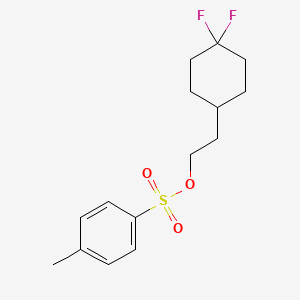

This compound, also known as 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione, is a chemical with the molecular formula C18H15FIN3O4 . It has a molecular weight of 483.232 .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is substituted with a cyclopropyl group, a 2-fluoro-4-iodophenyl group, and two methyl groups . The compound also contains a hydroxy group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility are not detailed in the available resources .Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

This compound, with its complex structure, is a prime candidate for the synthesis of potential therapeutic agents. The presence of multiple functional groups such as the pyrido[2,3-d]pyrimidine trione core, cyclopropyl group, and halogenated aromatic ring allows for versatile interactions with biological targets. It could be explored for its binding affinity towards various enzymes or receptors, potentially leading to the development of new medications for diseases that require modulation of specific biological pathways .

Pharmacology: Drug Development and Optimization

In pharmacology, the compound’s structural features, including the fluorine and iodine substituents, make it an interesting scaffold for drug development. These elements can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME) profiles. Researchers can utilize this compound to develop new drugs with improved efficacy and reduced side effects .

Biochemistry: Enzyme Inhibition Studies

The compound’s ability to form stable interactions with enzymes due to its rigid structure and potential hydrogen bonding via the hydroxy group makes it a valuable tool in enzyme inhibition studies. It can be used to investigate the inhibition mechanisms of various enzymes, which is crucial for understanding metabolic pathways and designing inhibitors for therapeutic purposes .

Chemical Biology: Molecular Probing

In chemical biology, this compound can serve as a molecular probe to study biological systems. Its structural complexity allows it to interact with multiple types of biomolecules, which can help in mapping out biological interactions at the molecular level. This can provide insights into cellular processes and aid in the discovery of new biological pathways .

Material Science: Organic Semiconductor Research

The conjugated system and the presence of heteroatoms suggest that this compound could have applications in organic semiconductor research. Its potential to act as an electron donor or acceptor can be harnessed to create new materials for organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs) .

Analytical Chemistry: Development of Analytical Methods

Due to its unique structural motifs, this compound can be used in the development of analytical methods. It could serve as a standard or a reagent in chromatographic techniques or mass spectrometry to detect or quantify similar compounds in complex mixtures, enhancing the accuracy and sensitivity of analytical procedures .

properties

IUPAC Name |

3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FIN3O4/c1-8-14(24)13-15(21(2)16(8)25)23(12-6-3-9(20)7-11(12)19)18(27)22(17(13)26)10-4-5-10/h3,6-7,10,24H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHFXMZMCYWCJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N(C1=O)C)N(C(=O)N(C2=O)C3CC3)C4=C(C=C(C=C4)I)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FIN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397905.png)

![4,4,5,5-Tetramethyl-2-[2-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1397921.png)